molecular formula C8H12ClNO2S B1429963 Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride CAS No. 1427379-27-8

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride

Cat. No. B1429963
M. Wt: 221.71 g/mol
InChI Key: NYMGUCJLWOBHGU-UHFFFAOYSA-N
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Description

“Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride” is a chemical compound with the CAS Number: 1427379-27-8 . It has a molecular weight of 221.71 and its IUPAC name is methyl 2- (5- (aminomethyl)thiophen-2-yl)acetate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Synthesis and Memory Enhancement : A study demonstrated the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice, suggesting its potential use in cognitive enhancement (Jiang Jing-ai, 2006).

  • Educational Impact in Organic Chemistry : An experiment involving the preparation of Methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate was used in undergraduate courses to increase students' interest in scientific research and improve experimental skills (W. Min, 2015).

  • Use in Drug Synthesis : An improved synthesis method for Clopidogrel Sulfate involved the use of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, showcasing the compound's role in creating critical intermediates for pharmaceuticals (Hu Jia-peng, 2012).

  • Antimalarial Activity : Compounds related to Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride showed promising antimalarial activity, with significant potential for clinical applications (L. M. Werbel et al., 1986).

  • Antimicrobial Evaluation : A study on tetra substituted thiophene derivatives, which are structurally related to the compound , revealed their potential in antimicrobial applications (Pravinkumar N. Sable et al., 2014).

  • Synthesis of Thiamine Analogues : Research on thiamine analogues involving similar compounds indicated the diverse applications of these chemical structures in biochemical studies (R. Yount, D. Metzler, 1959).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-11-8(10)4-6-2-3-7(5-9)12-6;/h2-3H,4-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMGUCJLWOBHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(S1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride

CAS RN

1427379-27-8
Record name methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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